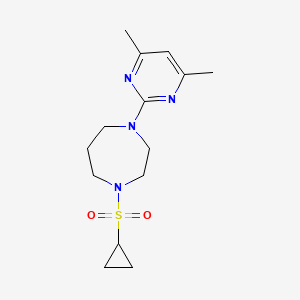![molecular formula C16H26N4O B15120002 4-[methyl(pyridin-2-yl)amino]-N-(2-methylpropyl)piperidine-1-carboxamide](/img/structure/B15120002.png)
4-[methyl(pyridin-2-yl)amino]-N-(2-methylpropyl)piperidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[methyl(pyridin-2-yl)amino]-N-(2-methylpropyl)piperidine-1-carboxamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a piperidine ring, a pyridine moiety, and a carboxamide group, making it a versatile molecule for chemical modifications and reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[methyl(pyridin-2-yl)amino]-N-(2-methylpropyl)piperidine-1-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperidine Ring: Starting with a suitable piperidine precursor, the ring is functionalized to introduce the carboxamide group.
Introduction of the Pyridine Moiety: The pyridine ring is introduced through a nucleophilic substitution reaction, where a pyridine derivative reacts with the piperidine intermediate.
Methylation: The final step involves methylation of the amino group on the pyridine ring using methylating agents like methyl iodide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques like crystallization and chromatography to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-[methyl(pyridin-2-yl)amino]-N-(2-methylpropyl)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles replace existing substituents under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced amine derivatives with increased hydrogen content.
Substitution: Substituted pyridine derivatives with various functional groups replacing the original substituents.
Applications De Recherche Scientifique
4-[methyl(pyridin-2-yl)amino]-N-(2-methylpropyl)piperidine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a ligand in biochemical assays and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 4-[methyl(pyridin-2-yl)amino]-N-(2-methylpropyl)piperidine-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with DNA, affecting gene expression and cellular processes. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide
- 2-amino-4-methylpyridine
Uniqueness
4-[methyl(pyridin-2-yl)amino]-N-(2-methylpropyl)piperidine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities, selectivity for molecular targets, and pharmacokinetic properties, making it a valuable molecule for diverse applications.
Propriétés
Formule moléculaire |
C16H26N4O |
|---|---|
Poids moléculaire |
290.40 g/mol |
Nom IUPAC |
N-(2-methylpropyl)-4-[methyl(pyridin-2-yl)amino]piperidine-1-carboxamide |
InChI |
InChI=1S/C16H26N4O/c1-13(2)12-18-16(21)20-10-7-14(8-11-20)19(3)15-6-4-5-9-17-15/h4-6,9,13-14H,7-8,10-12H2,1-3H3,(H,18,21) |
Clé InChI |
DOLOCPZSBUUBRO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CNC(=O)N1CCC(CC1)N(C)C2=CC=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Methoxy-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]-1,3-benzothiazole](/img/structure/B15119921.png)
![4-(4-{4-[(2,5-Dimethylphenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-2-yl)morpholine](/img/structure/B15119925.png)
![5-chloro-N-[1-(5-methoxypyrimidin-2-yl)piperidin-4-yl]-N-methylpyrimidin-2-amine](/img/structure/B15119943.png)
![4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-(trifluoromethyl)pyrimidine](/img/structure/B15119950.png)

![5-bromo-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrimidine](/img/structure/B15119957.png)
amino}pyridine-2-carbonitrile](/img/structure/B15119963.png)

![4-{4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-2-amine](/img/structure/B15119970.png)
![1-Amino-N-benzyl-5-methyl-6H,7H,8H,9H-thieno[2,3-C]isoquinoline-2-carboxamide](/img/structure/B15119980.png)
![2-(Morpholine-4-carbonyl)-4-{thieno[3,2-d]pyrimidin-4-yl}morpholine](/img/structure/B15119986.png)
![3-(propan-2-yl)-5-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-1,2,4-thiadiazole](/img/structure/B15119991.png)
![2-(4-{Pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-4-(trifluoromethyl)pyrimidine](/img/structure/B15119993.png)
![4-(2-Methyl-6-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidin-4-yl)morpholine](/img/structure/B15119996.png)
